
Valsartan Ethyl-d5 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valsartan Ethyl-d5 Ester (CAS: 1111177-30-0; Molecular Formula: C₂₆H₂₈D₅N₅O₃) is a deuterium-labeled analog of Valsartan Ethyl Ester, an impurity and synthetic intermediate of Valsartan, a widely prescribed angiotensin II receptor antagonist for hypertension and heart failure . The deuterium substitution at the ethyl ester moiety (five deuterium atoms) enhances its stability, making it a critical internal standard in quantitative analytical methods such as LC-MS/MS for pharmacokinetic studies and impurity profiling . With a purity of 99.87%, it is commercially available in sizes ranging from 10 mg to 100 mg for research use . Its synthesis involves isotopic labeling during esterification, ensuring minimal interference with the parent compound’s pharmacological activity while retaining structural fidelity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valsartan ethyl ester-d5 involves several steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the N-acylation of a suitable precursor, followed by the Suzuki-Miyaura cross-coupling reaction to form the desired aryl-aryl bond. Finally, the methyl ester group is hydrolyzed to yield valsartan ethyl ester-d5.
Industrial Production Methods
In an industrial setting, the production of valsartan ethyl ester-d5 is typically carried out in continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes . The use of coil reactors and fixed-bed reactors in a continuous setup ensures efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Valsartan ethyl ester-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Research
Valsartan Ethyl-d5 Ester is primarily studied for its role in inhibiting the renin-angiotensin system, which is crucial for regulating blood pressure and fluid balance. The compound's unique isotopic labeling allows for precise tracking in metabolic studies, enhancing the understanding of its pharmacokinetics and dynamics.
Clinical Applications
- Hypertension Management : Clinical trials have demonstrated that valsartan effectively reduces blood pressure in patients with essential hypertension. The deuterated form may provide insights into its metabolic pathways without altering its therapeutic efficacy .
- Heart Failure Treatment : Valsartan is also used in combination therapies for heart failure, showing improved outcomes when paired with other agents like beta-blockers or diuretics .
Analytical Applications
The unique isotopic composition of this compound makes it an excellent candidate for analytical applications, particularly in mass spectrometry.
Mass Spectrometry
- Quantitative Analysis : The deuterated form enhances the sensitivity and specificity of mass spectrometric methods, allowing for accurate quantification in biological matrices such as plasma or urine .
- Pharmacokinetic Studies : Researchers utilize this compound to study absorption, distribution, metabolism, and excretion (ADME) profiles in clinical settings .
Case Studies
Several case studies illustrate the applications of this compound in clinical settings:
Mechanism of Action
Valsartan ethyl ester-d5 exerts its effects by selectively binding to the angiotensin II receptor type 1 (AT1), thereby preventing angiotensin II from exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention. The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between Valsartan Ethyl-d5 Ester and related esters, impurities, and intermediates are summarized below:
Structural and Functional Comparison
Table 1: Key Properties of Valsartan Derivatives
Deuterated Analogs
- This compound vs. Valsartan-d9 : While both are deuterated, the ethyl-d5 ester specifically labels the ethyl group, whereas Valsartan-d9 incorporates nine deuterium atoms across the valine and tetrazole moieties. The ethyl-d5 variant is preferred for tracking ester-related metabolites, while Valsartan-d9 is used for whole-molecule quantification .
Ester Derivatives
- Ethyl vs. Methyl Ester : The ethyl ester (C₂₆H₃₃N₅O₃) has a longer alkyl chain than the methyl ester (C₂₅H₃₁N₅O₃), impacting lipophilicity and metabolic stability. Methyl esters are more reactive in hydrolysis, making them transient intermediates in synthesis .
- Benzyl Ester (C₃₁H₃₃N₅O₃) : The bulky benzyl group enhances steric hindrance, slowing enzymatic degradation. This property makes it a stable intermediate in protecting the tetrazole ring during synthesis .
Impurities and Degradation Products
- 4-Oxo Valsartan Benzyl Ester : An oxidative metabolite with a ketone group at the tetrazole ring, implicated in stress testing and stability studies .
- Des(oxopentyl) Valsartan Methyl Ester : A hydrolysis product lacking the oxopentyl side chain, classified as a critical impurity requiring strict control (ICH guidelines) .
Biological Activity
Valsartan Ethyl-d5 Ester is a deuterated derivative of Valsartan, an angiotensin II receptor blocker (ARB) primarily used in the management of hypertension and heart failure. The incorporation of deuterium enhances its stability and allows for improved tracking in pharmacokinetic studies. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
This compound functions as a competitive antagonist of the angiotensin II type 1 receptor (AT1). By blocking this receptor, it effectively mitigates the hypertensive effects of angiotensin II, leading to:
- Vasodilation : Reduction in vascular resistance.
- Decreased Aldosterone Secretion : Lower levels of sodium and water retention.
- Impact on Renin-Angiotensin-Aldosterone System (RAAS) : Regulation of blood pressure and fluid balance is significantly altered.
This mechanism is pivotal for its therapeutic effects in treating conditions such as hypertension and heart failure.
Pharmacokinetics
The deuterated nature of this compound allows for distinct advantages in pharmacokinetic studies. The use of deuterium provides unique mass characteristics that facilitate the tracking of metabolic pathways. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles in both preclinical and clinical settings.
Clinical Studies
Several studies have evaluated the biological activity and efficacy of this compound:
-
Microalbuminuria Reduction Study :
- Objective : To assess the effect of valsartan on urinary albumin excretion rates (UAER) in type 2 diabetic patients.
- Findings : Valsartan significantly lowered UAER compared to amlodipine, indicating a BP-independent antiproteinuric effect. The study reported a reversal to normoalbuminuria in 29.9% of patients treated with valsartan versus 14.5% with amlodipine (P=0.001) .
-
Heart Failure Clinic Observational Study :
- Objective : To evaluate the outcomes associated with sacubitril/valsartan therapy in heart failure patients.
- Results : Significant improvements were observed in left ventricular ejection fraction (LVEF) and NYHA functional class after treatment with sacubitril/valsartan, emphasizing valsartan's role in enhancing cardiac function .
Comparative Analysis with Other Compounds
The following table summarizes key comparisons between this compound and other similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
Valsartan | Non-deuterated ARB used for hypertension | Widely prescribed; standard reference compound |
Losartan | Another ARB | Contains a tetrazole ring; different binding profile |
Irbesartan | Similar ARB | Longer half-life than valsartan |
Candesartan | Prodrug form converted to active drug | Effective for hypertension management |
This compound | Deuterated ARB used primarily in research | Enhanced tracking in metabolic studies |
Case Studies
Case studies involving this compound have focused on its application in pharmacological research:
- Pharmacodynamics Studies : These studies highlight how valsartan interacts with biological targets, providing insights into optimal dosages and potential side effects when combined with other therapies.
- Metabolic Profiling : Research has demonstrated that the deuterated form allows for more precise tracking of metabolic pathways, which is essential for understanding drug interactions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Valsartan Ethyl-d5 Ester, and how do reaction conditions influence isotopic purity?
- Methodological Answer : The synthesis typically involves isotopic labeling during esterification. For example, deuterium incorporation may occur via acid-catalyzed exchange or deuterated reagent use (e.g., D₂O or deuterated ethanol). Reaction conditions such as temperature (e.g., 50–80°C), pH control, and solvent selection (e.g., anhydrous THF) are critical to minimize isotopic dilution and ensure >98% deuterium purity . Continuous flow systems, as demonstrated in valsartan precursor synthesis, can enhance reproducibility by optimizing residence time and minimizing side reactions . Post-synthesis, techniques like NMR (¹H/²H analysis) and LC-MS should confirm isotopic integrity .
Q. What analytical techniques are recommended for characterizing this compound, and how do they address isotopic integrity?
- Methodological Answer :
- HPLC with Correction Factor Methods : Use relative retention times and UV/Vis detection to quantify impurities while accounting for isotopic shifts. For example, a study on valsartan benzyl ester applied correction factors (e.g., 0.89–1.12) to adjust for deuterium-induced chromatographic variations .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects isotopic clusters (e.g., M+5 for -d5 labeling) to verify deuterium incorporation.
- NMR Spectroscopy : ²H-NMR or ¹H-NMR with deuterium decoupling distinguishes isotopic positional integrity (e.g., confirming ethyl-d5 vs. methyl-d3 labeling) .
Q. What is the role of this compound in pharmacological research, particularly in metabolic studies?
- Methodological Answer : As a deuterated analog of valsartan’s ethyl ester impurity, it serves as an internal standard in LC-MS/MS assays to quantify parent drug metabolism. For instance, deuterated esters improve signal specificity in hepatic microsome studies by reducing matrix interference. Researchers should validate its stability under assay conditions (e.g., pH 7.4, 37°C) to ensure it does not undergo deuterium loss via exchange reactions during incubation .
Advanced Research Questions
Q. How do secondary deuterium isotope effects influence the stability and reactivity of this compound under various experimental conditions?
- Methodological Answer : Secondary isotope effects (SIEs) arise from altered vibrational modes in deuterated bonds. For ethyl-d5 esters, SIEs reduce reaction rates by ~10–20% in hydrolysis studies compared to non-deuterated analogs, as observed in ethyl acetate pyrolysis . To mitigate this in kinetic assays:
- Control Experiments : Compare degradation rates (e.g., hydrolysis at 40°C) between deuterated and non-deuterated analogs.
- Computational Modeling : Use DFT calculations to predict SIEs on activation energy (ΔΔG‡) for ester bond cleavage .
Q. How can researchers resolve contradictions in pharmacokinetic data involving deuterated valsartan analogs?
- Methodological Answer : Discrepancies often stem from variations in deuterium retention (e.g., in vivo vs. in vitro). A systematic approach includes:
- Isotopic Tracing : Administer both deuterated and non-deuterated forms in crossover studies to track metabolic differences.
- Replication Protocols : Standardize experimental conditions (e.g., dosing intervals, sample collection times) across labs, as highlighted in valsartan-focused replication studies .
- Meta-Analysis : Use mixed-effects models to account for inter-study heterogeneity in bioavailability data .
Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for angiotensin II receptor antagonists?
- Methodological Answer :
- Microplate Design : Include deuterated analogs in each plate as internal controls to normalize batch-to-batch variability.
- Stability Testing : Pre-screen deuterated esters under HTS conditions (e.g., DMSO stock solutions at -20°C) to confirm no isotopic exchange over 72 hours.
- Data Normalization : Apply correction factors for deuterium-related signal suppression in MS-based HTS .
Properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i2D3,6D2 |
InChI Key |
BTSNVLAJCYDJEU-DEOSPFOKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.